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Compound of Interest

Compound Name: A-485

Cat. No.: B605051

Technical Support Center: A-485 Inhibitor

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals using the A-485
inhibitor. The information is designed to address specific issues that may be encountered
during experiments.

Frequently Asked Questions (FAQS)

Q1: What is the primary mechanism of action of A-485?

A-485 is a potent and selective inhibitor of the histone acetyltransferase (HAT) domains of the
paralogous transcriptional co-activators p300 and CREB-binding protein (CBP).[1][2] It is an
acetyl-CoA competitive inhibitor, meaning it binds to the active site of p300/CBP and competes
with the acetyl-CoA substrate.[1] This inhibition prevents the transfer of acetyl groups to histone
and non-histone protein substrates, leading to a decrease in protein acetylation.

Q2: What are the reported IC50 values for A-485 against p300 and CBP?

A-485 exhibits low nanomolar potency against both p300 and CBP. The reported IC50 values
are:

« p300: 9.8 nM[2][3]

« CBP: 2.6 nM[2][3]

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b605051?utm_src=pdf-interest
https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.selleckchem.com/products/a-485.html
https://www.rndsystems.com/products/a-485_6387
https://www.selleckchem.com/products/a-485.html
https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.benchchem.com/product/b605051?utm_src=pdf-body
https://www.rndsystems.com/products/a-485_6387
https://www.medchemexpress.com/A-485.html
https://www.rndsystems.com/products/a-485_6387
https://www.medchemexpress.com/A-485.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Q3: How selective is A-485?

A-485 is a highly selective inhibitor. It has been shown to have greater than 1000-fold
selectivity over other closely related histone acetyltransferases (HATs) such as PCAF, HAT1,
MYST3, MYST4, TIP60, and GCN5L2 at concentrations up to 10 uM.[1] It has also been
screened against a large panel of over 150 non-epigenetic targets and was found to be highly
selective.[1]

Q4: | am observing unexpected phenotypes in my cell-based assays. What are the known off-
target effects of A-485?

While A-485 is highly selective, some modest off-target activities have been reported at higher
concentrations. If you are observing unexpected results, consider the possibility of engagement
with these targets, especially if using A-485 at concentrations significantly higher than its IC50
for p300/CBP.

Troubleshooting Guide
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Issue

Potential Cause

Suggested Action

Unexpected changes in cell
signaling pathways unrelated

to histone acetylation.

A-485 may be affecting the
acetylation of non-histone
proteins involved in various
signaling pathways. p300/CBP
are known to acetylate a wide
range of transcription factors

and other proteins.

Review the literature for known
non-histone substrates of
p300/CBP that are relevant to
your observed phenotype.
Consider performing
immunoprecipitation followed
by western blotting with an
anti-acetyl-lysine antibody to
determine if the acetylation
status of a specific protein of
interest is altered by A-485
treatment.

Variability in experimental
results between batches of A-
485,

The purity and stability of the
A-485 compound can affect its

activity.

Ensure you are using a high-
purity batch of A-485. Store the
compound as recommended
by the supplier, typically at
-20°C in a desiccated
environment.[2] Prepare fresh
stock solutions in an
appropriate solvent like DMSO
and avoid repeated freeze-

thaw cycles.

No effect observed at expected

concentrations.

Poor cell permeability or rapid
metabolism of the compound

in your specific cell line.

Confirm the cellular uptake of
A-485 in your experimental
system. You can perform a
dose-response experiment
measuring the acetylation of a
known p300/CBP substrate,
such as H3K27ac, by western
blot to confirm target

engagement in your cells.

Observed effects are not
consistent with p300/CBP
inhibition.

Potential off-target effects at

the concentration used.

Lower the concentration of A-
485 to a range closer to its
IC50 for p300/CBP. If the effect
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persists, it may be an off-target
effect. Refer to the off-target
data tables below and consider
if any of the known off-targets
could be responsible for the

observed phenotype.

Potential Off-Target Effects of A-485

A-485 has been profiled against various panels of kinases and other safety-related targets.
While highly selective, some off-target interactions have been noted, generally at
concentrations significantly higher than its IC50 for p300/CBP.

Table 1: Off-Target Kinase Activity of A-485

Target % Inhibition @ 10 pM IC50 (pM)

Plk3 Modest Inhibition 2.7[1]

Table 2: Off-Target Activity against Receptors and Transporters (Cerep SafetyScreen Panel)

Target % Inhibition @ 10 yM
Dopamine Transporter (DAT) >90%][1]
Serotonin Transporter (SERT) >90%][1]

Data presented here is a summary of publicly available information and may not be exhaustive.

Experimental Protocols

Protocol 1: KINOMEscan™ Off-Target Profiling

This protocol provides a general overview of the KINOMEscan™ competition binding assay
methodology, which can be used to assess the selectivity of inhibitors like A-485 against a
large panel of kinases.
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e Assay Principle: The assay measures the ability of a test compound to compete with an
immobilized, active-site directed ligand for binding to the kinase active site. The amount of
kinase captured on the solid support is quantified.

e Procedure: a. Kinase-tagged T7 phage strains are prepared. b. Streptavidin-coated magnetic
beads are treated with a biotinylated small-molecule ligand to create an affinity resin. c. A
mixture of the kinase, the liganded affinity beads, and the test compound (e.g., A-485) is
prepared in a binding buffer. d. The reaction is incubated at room temperature with shaking
for 1 hour. e. The beads are washed to remove unbound components. f. The bound kinase is
eluted from the beads. g. The amount of eluted kinase is quantified using qPCR.[4]

o Data Analysis: The results are typically reported as the percentage of kinase that is inhibited
from binding to the affinity resin at a specific concentration of the test compound (e.g., %
inhibition at 10 uM).

Protocol 2: Eurofins SafetyScreen™ Panel for Off-Target Liability

This protocol outlines a general procedure for assessing off-target liabilities using a radioligand
binding assay format, commonly employed in safety screening panels.

e Assay Principle: This assay measures the ability of a test compound to displace a
radiolabeled ligand from its target receptor or transporter.

o Procedure: a. A preparation of membranes from cells expressing the target of interest is
used. b. The membranes are incubated with a specific radiolabeled ligand and the test
compound (e.g., A-485) at various concentrations. c. The reaction is allowed to reach
equilibrium. d. The bound and free radioligand are separated by filtration. e. The amount of
radioactivity bound to the membranes is measured using a scintillation counter.

o Data Analysis: The results are expressed as the percentage of inhibition of the specific
binding of the radioligand by the test compound. An inhibition of >50% is generally
considered a significant hit.[5]

Signaling Pathways and Experimental Workflows

p300/CBP Signaling Hub
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p300 and CBP are crucial co-activators for a multitude of transcription factors, integrating
signals from various pathways to regulate gene expression. Inhibition of p300/CBP by A-485
can therefore have widespread effects on cellular processes.
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Caption: A-485 inhibits the central p300/CBP co-activators.
Experimental Workflow for Assessing A-485 Off-Target Effects

The following workflow outlines a typical process for identifying and validating potential off-

target effects of A-485.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b605051?utm_src=pdf-body-img
https://www.benchchem.com/product/b605051?utm_src=pdf-custom-synthesis
https://www.selleckchem.com/products/a-485.html
https://www.rndsystems.com/products/a-485_6387
https://www.medchemexpress.com/A-485.html
https://bio-protocol.org/exchange/minidetail?id=3646290&type=30
https://www.biorxiv.org/content/biorxiv/early/2020/07/01/2020.07.01.182428/DC2/embed/media-2.pdf?download=true
https://www.benchchem.com/product/b605051#potential-off-target-effects-of-a-485-inhibitor
https://www.benchchem.com/product/b605051#potential-off-target-effects-of-a-485-inhibitor
https://www.benchchem.com/product/b605051#potential-off-target-effects-of-a-485-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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